Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate
概要
説明
Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a bromine atom at the 8th position and an ethyl ester group at the 6th position of the pyridine ring adds to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with α-bromoacetophenone, followed by esterification with ethyl chloroformate . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and cost .
化学反応の分析
Types of Reactions: Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted imidazo[1,2-a]pyridine derivatives can be formed.
Oxidation Products: N-oxides of the imidazo[1,2-a]pyridine ring.
Reduction Products: Dehalogenated imidazo[1,2-a]pyridine derivatives.
科学的研究の応用
Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity . The compound can inhibit enzyme function by forming stable complexes with the enzyme’s active site, leading to a decrease in enzymatic activity .
類似化合物との比較
- Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate
- Ethyl 8-fluoroimidazo[1,2-a]pyridine-6-carboxylate
- Ethyl 8-iodoimidazo[1,2-a]pyridine-6-carboxylate
Comparison: Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogues . The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity .
生物活性
Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on antiviral, antibacterial, and anticancer properties, supported by data tables and relevant case studies.
- Molecular Formula : C₁₀H₉BrN₂O₂
- Molecular Weight : 269.09 g/mol
- CAS Number : 1038393-19-9
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound, particularly against the hepatitis B virus (HBV).
In Vitro Studies
A study synthesized various derivatives of imidazo[1,2-a]pyridine and evaluated their effectiveness against HBV in HepG2.2.15 cells. The results indicated that several compounds exhibited potent inhibition of HBV DNA replication with IC₅₀ values ranging from 1.3 to 9.1 µM. This compound was among the promising candidates, suggesting its potential as a lead compound for further development in antiviral therapy .
Compound | IC₅₀ (µM) | Activity Description |
---|---|---|
10o | 1.3 | Highly effective against HBV |
10s | 9.1 | Effective against HBV |
This compound | TBD | Promising candidate |
Antibacterial Activity
The imidazo[1,2-a]pyridine scaffold has been explored for its activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
Structure-Activity Relationship (SAR)
Research indicates that modifications on the imidazo[1,2-a]pyridine core can significantly enhance antibacterial efficacy. For instance, compounds derived from this scaffold showed minimum inhibitory concentrations (MIC) as low as 0.03 µM against Mycobacterium tuberculosis (Mtb) strains .
Compound Class | MIC (µM) | Activity Description |
---|---|---|
Imidazo[1,2-a]pyridine derivatives | 0.03 - 5.0 | Potent against Mtb |
This compound | TBD | Potential for further exploration |
Anticancer Activity
The anticancer properties of this compound have also been investigated in various cancer cell lines.
Case Studies
In vitro studies have shown that compounds with the imidazo[1,2-a]pyridine structure can inhibit the growth of cancer cell lines such as PC-3 (prostate cancer) and MCF-7 (breast cancer). Most tested compounds displayed low cytotoxicity in these models .
Cell Line | IC₅₀ (µM) | Activity Description |
---|---|---|
PC-3 | >128 | Non-cytotoxic |
MCF-7 | >128 | Non-cytotoxic |
This compound | TBD | Further studies needed |
特性
IUPAC Name |
ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-5-8(11)9-12-3-4-13(9)6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCJRWHNVNKULP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CN=C2C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。